N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide (CAS 62807-51-6, molecular formula C₁₁H₁₁N₃O₃, MW 233.22 g/mol) is an N(1)-acetyl, C(6)-acetamido-substituted 3-indazolone. The defining structural feature is the carbonyl at the 3-position of the indazole ring, which classifies the compound as an indazolone rather than a simple indazole.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 62807-51-6
Cat. No. B11878679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide
CAS62807-51-6
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(=O)NN2C(=O)C
InChIInChI=1S/C11H11N3O3/c1-6(15)12-8-3-4-9-10(5-8)14(7(2)16)13-11(9)17/h3-5H,1-2H3,(H,12,15)(H,13,17)
InChIKeyLBBXMCHKIGTXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide (CAS 62807-51-6) – Core Scaffold & Procurement Identity


N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide (CAS 62807-51-6, molecular formula C₁₁H₁₁N₃O₃, MW 233.22 g/mol) is an N(1)-acetyl, C(6)-acetamido-substituted 3-indazolone . The defining structural feature is the carbonyl at the 3-position of the indazole ring, which classifies the compound as an indazolone rather than a simple indazole. This 3-oxo group fundamentally alters the heterocycle's hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution relative to the 3-des-oxo indazole series [1]. The compound carries a 1-acetyl cap and a 6-acetamido side chain, yielding a calculated LogP of 2.01 and a topological polar surface area (TPSA) of 87.71 Ų . It is commercially available at ≥97% purity (Catalog No. CM231582) for research use .

Why Indazole Analogs Without the 3-Oxo Group Cannot Substitute for N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide in Pharmacological Studies


The 3-oxo group on the indazole ring is not a silent structural modification. In the closest procurement-available analog – N-(1-Acetyl-1H-indazol-6-yl)acetamide (TAS-3-124, CAS 95091-98-8, MW 217.22 g/mol, C₁₁H₁₁N₃O₂) – the absence of the 3-carbonyl eliminates a hydrogen-bond acceptor site, alters the tautomeric preference of the heterocycle, and reduces the topological polar surface area . These physicochemical differences translate into distinct pharmacological profiles: the 3-des-oxo series (TAS-3-124) has demonstrated in vivo anti-arthritic efficacy only at high oral doses of 100–300 mg/kg in rodent collagen-induced arthritis models, mediated through broad suppression of IL-1β, TNF-α, and IL-6 [1]. In contrast, the indazolone pharmacophore – defined by the 3-oxo group present in the target compound – is independently validated by AbbVie as a privileged scaffold for direct modulation of TNFα signaling, with the company securing multiple patents on substituted indazolones as oral small-molecule TNFα modulators for autoimmune indications [2]. N-Substituted indazolones have demonstrated anti-inflammatory and analgesic efficacy in mice at doses as low as 8 mg/kg through cytokine blockade and receptor-level inhibition, a potency benchmark that cannot be assumed for the 3-des-oxo indazole class [3]. Substituting a simple indazole for this indazolone therefore risks both altered target engagement and loss of the TNFα-modulatory mechanism that defines the 3-oxo scaffold series.

Quantitative Differentiation of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide from Closest Analogs – Evidence-Based Selection Guide


Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: Target Indazolone vs. 3-Des-Oxo Indazole Comparator

The target compound possesses four hydrogen-bond acceptors (3-oxo carbonyl, 1-acetyl carbonyl, acetamido carbonyl, and indazole N-2) versus three in the 3-des-oxo analog TAS-3-124 (CAS 95091-98-8), which lacks the 3-carbonyl oxygen . This is reflected in the measured topological polar surface area: 87.71 Ų for the target indazolone versus an estimated ~70 Ų for the indazole analog (based on the loss of one carbonyl oxygen contribution of ~17 Ų) . The additional H-bond acceptor enables the indazolone scaffold to participate in bidentate hydrogen-bonding interactions with target protein residues, a feature exploited in indazolone-based cereblon ligands and PARP-1 inhibitors that require precise H-bond geometry for target engagement [1][2].

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

TNFα Signaling Modulation: Indazolone Pharmacophore Class Validation vs. Indazole Baseline

The indazolone pharmacophore (defined by the 3-oxo group) is independently validated as a privileged scaffold for TNFα signaling modulation by AbbVie in multiple patent filings (US20180086737A1, US9879016, US10160748), covering substituted indazolone derivatives for treatment of rheumatoid arthritis, Crohn's disease, and other autoimmune conditions [1]. In contrast, the 3-des-oxo indazole analog TAS-3-124 achieves anti-inflammatory efficacy only at high oral doses (100–300 mg/kg) through non-specific, broad-spectrum cytokine suppression (IL-1β, TNF-α, IL-6) rather than targeted TNFα pathway modulation [2]. Furthermore, N-substituted indazolones as a class have demonstrated anti-inflammatory and analgesic activity at 8 mg/kg in murine models, with mechanistic studies confirming blockade of TNFα and IL-1 release and inhibition of high-affinity binding to inflammatory target receptors [3]. This 12.5-fold lower efficacious dose range (8 mg/kg for indazolones vs. 100 mg/kg for TAS-3-124) is consistent with enhanced target engagement conferred by the 3-oxo group, although it must be noted that this comparison spans different indazolone and indazole chemotypes and does not represent a head-to-head study of the target compound itself [2][3].

Immunology Inflammation TNFα Modulation Autoimmune Disease

Metabolic Stability and Bioisosteric Advantage of the Indazolone Core Over Phenol-Containing Analogues

The indazole nucleus is established as a superior bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to Phase I (oxidative) and Phase II (glucuronidation/sulfation) metabolism, which are major clearance routes for phenolic compounds . The target compound, bearing a 3-oxo-indazole (indazolone) core, retains this metabolic advantage while introducing an additional polar carbonyl that moderates lipophilicity (LogP 2.01) compared to simple indazoles which typically exceed LogP 2.3 . This balanced LogP is within the optimal range (1–3) for oral bioavailability according to Lipinski's guidelines. The indazolone scaffold has been independently characterized as possessing favorable pharmacokinetic properties, with recent studies on indazolone-based molecular glue degraders highlighting their 'remarkable tunability and favorable pharmacokinetic properties' as a blueprint for next-generation therapeutics [1]. The 3-oxo group simultaneously improves aqueous solubility relative to the parent indazole through additional hydrogen-bonding capacity with water, while the N1-acetyl cap protects the indazolone N–H from rapid metabolic N-dealkylation [2].

Drug Metabolism Bioisosterism Pharmacokinetics Lead Optimization

Selectivity Potential: Indazolone Scaffold in HDAC6 Inhibition vs. Non-Selective Indazole-Based Inhibitors

The indazolone scaffold has been successfully employed as a cap group in selective HDAC6 inhibitor design. In a 2024 study, a tetrahydroindazolone-based HDAC6 inhibitor (Compound 21) achieved an IC₅₀ of 18 nM against HDAC6 with 217-fold selectivity over HDAC1, demonstrating favorable oral bioavailability and in vivo anti-arthritic efficacy . This selectivity is attributed to the indazolone cap group's ability to make specific hydrogen-bond contacts in the HDAC6 binding pocket. By comparison, non-selective indazole-based HDAC inhibitors (e.g., resminostat) typically inhibit multiple HDAC isoforms (HDAC1/3/6) with limited isoform discrimination . While the target compound itself is not a hydroxamic acid-bearing HDAC inhibitor, its 3-oxo-indazolone-6-acetamido architecture provides a validated starting scaffold for installing zinc-binding groups (e.g., hydroxamic acid, ortho-aminoanilide) at the 6-position to generate selective HDAC6 inhibitors analogous to Compound 21 . The 6-acetamido group already present in the target compound serves as a synthetic handle for further elaboration to known HDAC6 pharmacophores.

Epigenetics HDAC6 Selectivity Inflammation Arthritis

High-Value Application Scenarios for N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide Based on Differential Evidence


TNFα-Mediated Autoimmune Disease Drug Discovery: Scaffold for Oral Small-Molecule TNFα Modulators

The indazolone core of the target compound is independently validated by AbbVie's patent estate (US20180086737A1, US9879016, US10160748) as a pharmacophore for direct TNFα signaling modulation [1]. Unlike the indazole analog TAS-3-124, which achieves anti-inflammatory effects through broad-spectrum, high-dose cytokine suppression (100–300 mg/kg) [2], the indazolone class demonstrates targeted TNFα and IL-1 blockade with anti-inflammatory efficacy at 8 mg/kg [3]. The target compound serves as a synthetically tractable intermediate for introducing diverse substituents at the 6-acetamido position while preserving the N1-acetyl-3-oxo pharmacophore required for TNFα pathway engagement. This application is particularly relevant for teams seeking oral alternatives to injectable anti-TNFα biologics (adalimumab, infliximab) for rheumatoid arthritis and inflammatory bowel disease.

Selective HDAC6 Inhibitor Development: Indazolone Cap Group with Pre-Installed 6-Position Synthetic Vector

The tetrahydroindazolone scaffold has been optimized to yield HDAC6 inhibitors with 18 nM potency and 217-fold selectivity over HDAC1, with demonstrated oral bioavailability and in vivo anti-arthritic activity . The target compound provides the 3-oxo-indazolone cap group pre-functionalized with a 6-acetamido handle that can be hydrolyzed to the free 6-amine and subsequently elaborated with zinc-binding groups (hydroxamic acid, ortho-aminoanilide) or linker extensions. This scaffold offers a differentiated selectivity starting point compared to non-selective indazole-based HDAC inhibitors, enabling isoform-selective chemical probe development for epigenetic target validation in inflammatory and oncological contexts.

Cereblon-Mediated Targeted Protein Degradation: Indazolone-Based Molecular Glue Platform

Recent research (2026) has established indazolone architectures as a novel, tunable platform for cereblon (CRBN)-mediated molecular glue degraders (MGDs), demonstrating superior pharmacokinetic properties and enabling reprogramming of CRBN substrate specificity beyond the canonical isoindolinone-glutarimide scaffolds [4]. The target compound's N1-acetyl-3-oxo-indazolone core aligns with this validated MGD platform, and the 6-acetamido position provides a diversification vector for introducing neo-substrate recognition elements. This application is particularly valuable for chemical biology teams pursuing degradation of historically undruggable targets (IKZF1/3, ZFP91, LIMD1, CK1α, IKZF2) through the CRBN-MGD axis.

Physicochemical Reference Standard for Indazolone-Containing Compound Libraries

With a LogP of 2.01, TPSA of 87.71 Ų, molecular weight of 233.22 g/mol, and four H-bond acceptors, the target compound occupies a favorable drug-like property space that balances the metabolic stability advantage of the indazole bioisostere with the solubility enhancement conferred by the 3-oxo group . This profile makes it suitable as a physicochemical reference standard for screening libraries of indazolone derivatives, enabling calibration of LogP, permeability, and solubility assays. Its well-defined structure and commercial availability at 97% purity (Catalog CM231582) support its use as a quality control benchmark in medicinal chemistry campaigns targeting the indazolone chemical space.

Quote Request

Request a Quote for N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.